molecular formula C3HClFNO2S2 B2776157 4-Chloro-1,3-thiazole-2-sulfonyl fluoride CAS No. 2287451-36-7

4-Chloro-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2776157
CAS No.: 2287451-36-7
M. Wt: 201.61
InChI Key: OOIMYKGRXSLNKD-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-sulfonyl fluoride (CAS 2287451-36-7) is a high-purity synthetic building block designed for advanced research applications. With a molecular formula of C 3 HClFNO 2 S 2 and a molecular weight of 201.63 g/mol , this compound is offered at a purity of 95% . Its structure combines a reactive sulfonyl fluoride group with a chloro-substituted thiazole heterocycle, making it a versatile intermediate. This compound is primarily valued in Sulfur Fluoride Exchange (SuFEx) click chemistry , where the sulfonyl fluoride group acts as a reliable handle for forming covalent linkages with a variety of nucleophiles . This reactivity profile makes it an excellent electrophilic core for constructing complex molecules in medicinal chemistry and polymer science. In medicinal chemistry , it serves as a key precursor for the development of potential enzyme inhibitors, building upon the known biological activity of related thiazole sulfonyl fluorides as carbonic anhydrase inhibitors . Furthermore, its application extends to material science , where it is used to create novel polymers and functional materials through robust covalent bonding strategies . The product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMYKGRXSLNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287451-36-7
Record name 4-chloro-1,3-thiazole-2-sulfonyl fluoride
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of Thiazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole sulfonyl fluorides have emerged as a privileged chemotype in modern drug discovery, primarily serving as potent and selective covalent inhibitors. Their unique reactivity, governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the formation of stable covalent bonds with non-canonical amino acid residues, thereby expanding the landscape of the "druggable" proteome.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this promising class of molecules. We will delve into the mechanistic underpinnings of their covalent modification, explore the influence of structural modifications on the thiazole core and its substituents, and provide field-proven experimental protocols for SAR elucidation.

Introduction: The Rise of a Versatile Covalent Warhead

The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[4][5] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold.[6][7] When functionalized with a sulfonyl fluoride (-SO₂F) group, the thiazole scaffold is transformed into a highly specific and stable electrophilic "warhead" for targeted covalent inhibition.

Unlike traditional covalent drugs that primarily target the nucleophilic thiol of cysteine residues, sulfonyl fluorides exhibit a distinct reactivity profile.[8][9] They are exceptionally stable in biological milieu yet can be "activated" by the specific microenvironment of a protein's binding pocket to react with softer nucleophiles.[10][11] This has opened the door to targeting amino acids that were previously considered less accessible for covalent modification, such as lysine, tyrosine, serine, and histidine.[2][3][11] This expansion beyond cysteine is a significant leap forward in overcoming the limitations of conventional covalent approaches, as many protein targets lack a suitably positioned cysteine in their active sites.[2][3]

The reactivity of the S-F bond is central to the utility of these compounds and is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept introduced by Prof. Barry Sharpless.[3][10] SuFEx reactions are characterized by their high efficiency, broad scope, and biocompatibility, making them ideal for applications in drug discovery and chemical biology.[1][3]

Mechanism of Action: A Tale of Two Partners

The inhibitory action of a thiazole sulfonyl fluoride is a two-step process:

  • Reversible Binding: The molecule first docks non-covalently into the target protein's binding pocket. This initial binding is driven by classic intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) dictated by the overall pharmacophore of the molecule.

  • Irreversible Covalent Modification: Once optimally positioned, the sulfonyl fluoride moiety is presented to a nearby nucleophilic amino acid residue. The unique electrostatic environment of the active site facilitates the nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme bond.[10]

This "sleeping beauty" mechanism, where the warhead remains dormant until it finds the right protein partner, is key to their selectivity and reduced off-target effects.[10] The thiazole ring plays a crucial role in this process, not only as a scaffold but also by modulating the electronics and reactivity of the attached sulfonyl fluoride.

Below is a diagram illustrating the general mechanism of covalent target modification.

Covalent Modification Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein Target Protein (with Nucleophile Nu:) Complex Reversible Complex Protein Inhibitor Protein->Complex Inhibitor Thiazole-SO2F Inhibitor Inhibitor->Complex Non-covalent binding (Ki) Covalent_Adduct Covalent Adduct Protein-SO2-Thiazole F⁻ Complex->Covalent_Adduct Irreversible Reaction (kinact) caption Mechanism of Covalent Inhibition. SAR Workflow sub_lib 1. Focused Sub-library Synthesis hts 2. Primary Biochemical Screening (IC50) sub_lib->hts Test Compounds kinetics 3. Covalent Kinetic Analysis (kinact/Ki) hts->kinetics Prioritize Hits cetsa 4. Cellular Target Engagement (CETSA) kinetics->cetsa Confirm Mechanism selectivity 5. Selectivity Profiling (Proteome-wide) cetsa->selectivity Validate in-cell activity sar_analysis 6. SAR Analysis & Next-Gen Design selectivity->sar_analysis Generate Data sar_analysis->sub_lib Iterate Design caption Iterative workflow for SAR studies.

Caption: Iterative workflow for SAR studies of covalent inhibitors.

4.1 Protocol: Synthesis of Functionalized 2-Aminothiazoles

Recent advances have enabled modular and efficient synthesis of diverse thiazole sulfonyl fluorides. The "Diversity Oriented Clicking" (DOC) strategy is particularly powerful. [12][13][14][15] Objective: To synthesize a library of N-substituted 2-aminothiazoles functionalized with a sulfonyl fluoride for SAR studies. [13][16] Materials:

  • Substituted 2-Alkynyl-1-Sulfonyl Fluoride (SASF) connectors

  • Substituted thioureas

  • Anhydrous solvent (e.g., Acetonitrile)

  • Base (e.g., DBU - 1,8-Diazabicyclo[11.5.4.0]undec-7-ene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure: (Based on the principles described by Kop et al.)[13][16]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted thiourea (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the thiourea.

  • SASF Addition: Add the 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) connector (1.1 eq) to the solution.

  • Base Addition: Add DBU (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired sulfonyl fluoride functionalized 2-aminothiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

4.2 Protocol: Biochemical Assay for Covalent Inhibitors

Determining the potency of a covalent inhibitor requires careful kinetic analysis to distinguish it from a reversible inhibitor. A time-dependent IC₅₀ assay is a standard method. [17][18] Objective: To determine the apparent IC₅₀ and the rate of covalent modification (k_inact_/K_i_).

Materials:

  • Purified target enzyme

  • Fluorogenic or colorimetric substrate for the enzyme

  • Assay buffer (optimized for enzyme activity and stability)

  • Thiazole sulfonyl fluoride inhibitor stock solutions (in DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a working solution of the enzyme in assay buffer at 2x the final desired concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the thiazole sulfonyl fluoride inhibitor in assay buffer.

  • Pre-incubation: In a 96-well plate, mix equal volumes of the enzyme solution and the inhibitor dilutions. Include a "no inhibitor" control (enzyme + buffer) and a "no enzyme" control (buffer only).

  • Time-Dependent Inhibition: Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: After each pre-incubation time point, initiate the enzymatic reaction by adding a specific substrate.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation (e.g., fluorescence or absorbance) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration at each pre-incubation time point.

    • Plot the enzyme activity (rate) versus inhibitor concentration for each time point and fit the data to a four-parameter logistic equation to determine the IC₅₀ at each time. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.

    • For a more detailed analysis, determine the k_obs_ (observed rate of inactivation) at each inhibitor concentration and plot k_obs_ versus [Inhibitor] to calculate k_inact_ and K_i_. [18]

4.3 Protocol: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are crucial, but confirming that a compound engages its target inside a living cell is the gold standard. CETSA is a powerful method for verifying intracellular target engagement. [19][20][21] Objective: To determine if the thiazole sulfonyl fluoride inhibitor binds to and stabilizes its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • Thiazole sulfonyl fluoride inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge, PCR machine or heat block, SDS-PAGE and Western blotting equipment

  • Antibody specific to the target protein

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) in complete medium.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein remaining at each temperature by Western blot using a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the vehicle-treated and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement. [22][23]

Conclusion and Future Outlook

Thiazole sulfonyl fluorides represent a frontier in covalent drug discovery. Their unique mechanism, which allows for the targeting of non-cysteine residues, significantly broadens the scope of proteins that can be addressed with covalent inhibitors. [2][3]The structure-activity relationships governing their behavior are multifaceted, involving a delicate interplay between the thiazole core, the positioning of the sulfonyl fluoride warhead, and the nature of the recognition elements.

Future research will likely focus on:

  • Expanding the Target Space: Applying agnostic screening approaches with diverse libraries to identify novel protein targets for this chemotype. [10]* Fine-Tuning Reactivity: Developing new synthetic methodologies to gain even more precise control over the electronic properties of the sulfonyl fluoride warhead, thereby enhancing selectivity. [13][16]* Computational Prediction: Improving in silico methods to more accurately predict the reactivity and binding modes of these covalent inhibitors, accelerating the design-test-iterate cycle.

By leveraging the systematic experimental workflows outlined in this guide, researchers can effectively navigate the complex SAR landscape of thiazole sulfonyl fluorides and unlock their full potential in developing the next generation of targeted therapeutics.

References
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  • Kop, J. W., Hua, C., Priebbenow, D. L., & Smedley, C. J. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. PubMed. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2847-2857. [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

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  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Axxam. [Link]

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  • El-Gamal, M. I., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13, 1399878. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications, 48(94), 11555-11557. [Link]

  • El-Damasy, D. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2165. [Link]

  • Petri, A., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Odake, S., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713-721. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Advances, 13(18), 12229-12245. [Link]

  • Al-Romaigh, F. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Sestak, V., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. Molecules, 27(14), 4381. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ResearchGate. [Link]

  • Li, Y., et al. (2025). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. European Journal of Medicinal Chemistry, 299, 117865. [Link]

  • Al-Romaigh, F. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(11), 3241-3269. [Link]

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  • Patel, D. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works. [Link]

  • Wang, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 15(3), 884-893. [Link]

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Methodological & Application

Application Notes & Protocols: Late-Stage Functionalization with Thiazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery and chemical biology, enabling the direct modification of complex molecules to rapidly generate analogs and probe biological systems.[1][2] Among the chemical tools developed for LSF, sulfonyl fluorides have gained prominence due to their unique balance of stability and tunable reactivity, epitomized by the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This guide provides an in-depth exploration of thiazole sulfonyl fluorides, a privileged scaffold that combines the robust reactivity of the SuFEx hub with the proven pharmacophoric properties of the thiazole ring.[5][6] We present the underlying principles, synthetic strategies, and detailed protocols for the application of these reagents in modifying complex biomolecules, aimed at researchers, scientists, and drug development professionals.

Introduction: The Imperative for Late-Stage Functionalization

The traditional drug discovery process often involves the lengthy de novo synthesis of each new analog for structure-activity relationship (SAR) studies. Late-stage functionalization (LSF) offers a paradigm shift, allowing for the diversification of a common, complex molecular core at a late point in the synthetic sequence.[2] This approach accelerates the exploration of chemical space, facilitates the optimization of lead compounds, and enables the development of sophisticated chemical probes.[1][7]

The power of LSF is unlocked by chemoselective reactions that can tolerate the myriad functional groups present in a drug-like molecule. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and co-workers, has become a cornerstone of LSF.[3] It relies on the sulfonyl fluoride (-SO₂F) moiety, which is remarkably stable under many chemical conditions yet can be activated to react with specific nucleophiles, particularly the side chains of amino acid residues in proteins.[3][8]

Figure 1. The Late-Stage Functionalization (LSF) Paradigm. cluster_0 Traditional Synthesis cluster_1 LSF Approach A Simple Building Blocks B Multi-step de novo Synthesis A->B C Single Analog B->C G G D Complex Core Molecule E Single LSF Reaction Step D->E F Diverse Analog Library E->F F->G Accelerated SAR & Probe Development Figure 2. Synthetic Workflow for 2-Aminothiazole Sulfonyl Fluorides. Start Starting Materials: - Thiadiazol-3-amine (1) - Alkynyl Sulfonyl Fluoride (2) Step1 Step 1: Michael Addition (MeCN, 70°C, 16h) Start->Step1 Intermediate Isolable Guanidine Intermediate Step1->Intermediate Step2 Step 2: Cyclization & Elimination (DBU, 50°C, 1h) Intermediate->Step2 Product Final Product: 2-Aminothiazole Sulfonyl Fluoride Step2->Product

Caption: A simplified workflow for the one-pot synthesis of functionalized 2-aminothiazole sulfonyl fluorides.

Protocol 3.1: Synthesis of a Functionalized 2-Aminothiazole Sulfonyl Fluoride

This protocol is adapted from the "Diversity Oriented Clicking" strategy and demonstrates a one-pot synthesis. [9] Reagents & Equipment:

  • 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine (1.0 eq)

  • 2-Substituted-alkynyl-1-sulfonyl fluoride (SASF) (1.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Reaction vial with stir bar, condenser, and nitrogen inlet

  • Standard purification equipment (rotary evaporator, column chromatography)

Procedure:

  • To a reaction vial under a nitrogen atmosphere, add the thiadiazol-3-amine (e.g., 0.10 mmol) and the SASF (0.10 mmol).

  • Add anhydrous MeCN (e.g., 0.5 mL) and heat the mixture to 70 °C for 16 hours.

  • Cool the reaction mixture to 50 °C.

  • Add DBU (1.5 eq, 0.15 mmol) to the mixture and stir for an additional 1 hour at 50 °C.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aminothiazole sulfonyl fluoride.

Self-Validation:

  • TLC Analysis: Monitor reaction progress by TLC, observing the consumption of starting materials and the appearance of a new product spot.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic singlet in the ¹⁹F NMR spectrum confirms the integrity of the -SO₂F group.

Reactivity and Application in Bioconjugation

Thiazole sulfonyl fluorides act as covalent modifiers of proteins by reacting with nucleophilic amino acid residues. While initially discovered to react with serine, their reactivity has been shown to extend to lysine, tyrosine, histidine, and threonine, depending on the specific protein microenvironment. [8][10]This broad reactivity profile significantly expands the "ligandable proteome" beyond the reach of traditional cysteine-focused covalent inhibitors. [8] The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion in a SuFEx-type mechanism. [11]The local environment of the binding pocket, including the pKa and accessibility of the nucleophilic residue, plays a critical role in promoting the reaction. [11]

Caption: Mechanism of protein modification involving initial binding followed by irreversible covalent bond formation.

Protocol 4.1: General Procedure for Protein Labeling

This protocol provides a general workflow for assessing the covalent modification of a target protein.

Reagents & Equipment:

  • Purified target protein (e.g., 1-10 µM final concentration)

  • Thiazole sulfonyl fluoride probe (stock solution in DMSO, e.g., 10-100 mM)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl or sample buffer for SDS-PAGE)

  • Incubator/thermomixer

  • LC-MS system for intact protein analysis

Procedure:

  • Protein Preparation: Dilute the target protein to the desired final concentration (e.g., 2 µM) in the reaction buffer. Pre-incubate at the desired reaction temperature (e.g., 37 °C) for 5 minutes.

  • Reaction Initiation: Add the thiazole sulfonyl fluoride probe from the DMSO stock to achieve the desired final concentration (e.g., 20 µM, ensure final DMSO concentration is low, typically <1%). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the reaction mixture at the chosen temperature for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching agent or by diluting the sample into a buffer suitable for the downstream analysis (e.g., adding SDS-PAGE loading buffer and boiling).

  • Analysis:

    • Intact Protein Mass Spectrometry: Desalt the quenched samples and analyze by LC-MS to observe the mass shift corresponding to the covalent addition of the probe.

    • SDS-PAGE: Analyze samples by SDS-PAGE. If the probe contains a reporter tag (e.g., a fluorophore or biotin), in-gel fluorescence scanning or western blotting can be used to visualize the labeled protein.

Data Interpretation:

  • A successful labeling event will be confirmed by the appearance of a new peak in the deconvoluted mass spectrum, with a mass increase corresponding to the molecular weight of the thiazole sulfonyl fluoride probe minus HF.

  • The intensity of the modified protein peak relative to the unmodified protein peak over time can be used to determine the rate of reaction.

ParameterTypical ValueRationale
Protein Conc. 1-10 µMSufficient for detection by MS while minimizing non-specific aggregation.
Probe Conc. 10-100 µMA 10- to 50-fold excess over the protein is a good starting point for screening.
Temperature 25-37 °CPhysiological temperature is often used, but lower temperatures can reduce hydrolysis.
Reaction Time 15-120 minTime course experiments are crucial to understand reaction kinetics.
Final DMSO < 2% (v/v)High concentrations of organic solvents can denature the protein.

Table 1. General starting conditions for protein labeling experiments.

Late-Stage Diversification via SuFEx Chemistry

A key feature of the thiazole sulfonyl fluoride scaffold is its utility as a "clickable" hub for further diversification. [9]A complex, biologically active molecule containing this moiety can be rapidly converted into a library of derivatives by reacting it with various nucleophiles, such as phenols or amines. This is particularly powerful for SAR expansion. The reaction often requires more forcing conditions than protein labeling due to the absence of enzymatic proximity effects. [9][12]

Protocol 5.1: SuFEx Diversification with Phenols

Reagents & Equipment:

  • Thiazole sulfonyl fluoride-containing molecule (1.0 eq)

  • Substituted phenol (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Reaction vial with stir bar and nitrogen inlet

Procedure:

  • To a reaction vial, add the thiazole sulfonyl fluoride (e.g., 0.10 mmol), the phenol (0.12 mmol), and Cs₂CO₃ (0.20 mmol).

  • Add anhydrous MeCN (0.5 mL) and heat the mixture to 60 °C for 16 hours. [9]3. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the desired sulfonate ester.

Troubleshooting and Key Considerations

  • Probe Hydrolysis: Sulfonyl fluorides can hydrolyze in aqueous buffers. Assess the stability of your probe by incubating it in the reaction buffer without the protein and monitoring its degradation by LC-MS.

  • Low Reactivity: If no protein modification is observed, consider increasing the probe concentration, reaction time, or temperature. Ensure the target protein has accessible nucleophilic residues. The electron-rich nature of some 2-aminothiazoles can deactivate the sulfur electrophile, requiring more forcing conditions or longer incubation times. [9]* Non-Specific Labeling: At high concentrations or long incubation times, promiscuous labeling of multiple sites or proteins (in a proteome context) can occur. Titrate the probe concentration to find the optimal balance between specific and non-specific modification.

  • Synthesis Challenges: The synthesis of some sulfonyl fluorides can be challenging. Ensure anhydrous conditions are maintained where necessary and that all reagents are of high purity.

Conclusion

Thiazole sulfonyl fluorides represent a versatile and powerful class of reagents for late-stage functionalization. By merging the privileged thiazole pharmacophore with the robust and tunable reactivity of the sulfonyl fluoride group, these tools provide an exceptional platform for covalent inhibitor design, bioconjugation, and the rapid diversification of complex molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this exciting chemistry in their own discovery programs.

References

  • Development of Covalent Inhibitors for Bacterial Histidine Kinases. ChemRxiv.
  • Smedley, C. J., et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy | Request PDF. ResearchGate.
  • A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. ChemRxiv.
  • Kelly, J.S., et al. Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology.
  • Li, G., et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Gouverneur, V., et al. Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. Nature Chemical Biology.
  • Evolution of sulfur (VI) fluoride exchange (SuFEx) click chemistry. ResearchGate.
  • Late-stage functionalization. Wikipedia.
  • An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery.
  • Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science (RSC Publishing).
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology.
  • Late-Stage Functionalization of Complex Small Molecules. SYNFORM - Thieme Chemistry.
  • Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. ACS Chemical Biology.
  • Developing tyrosine-targeted covalent inhibitors using sulfonyl-triazoles. American Chemical Society.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Reaction Chemistry & Engineering.
  • Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Synthesis of sulfonyl fluorides by fluorosulfonation. Organic Chemistry Portal.
  • Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry | Request PDF. ResearchGate.
  • Thiazole-2-sulphonyl fluoride. Santa Cruz Biotechnology.
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Preventing side reactions in 4-chlorothiazole sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chlorothiazole Sulfonyl Fluoride Synthesis

Executive Summary

4-chlorothiazole-2-sulfonyl fluoride is a critical "hub" molecule for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, researchers frequently encounter low yields due to the inherent instability of the intermediate sulfonyl chloride. Unlike benzene derivatives, 5-membered heteroaromatic sulfonyl chlorides are prone to rapid hydrolysis and thermal SO₂ extrusion ("The Pop").

This guide details the "Bifluoride Sandwich" protocol—the industry-standard method to bypass these stability issues—and provides a troubleshooting framework for preserving the 4-chlorothiazole core.

Module 1: The Core Protocol (Bypassing the Chloride)

The Problem: Traditional synthesis involves isolating the sulfonyl chloride (R-SO₂Cl) before fluorination. For 4-chlorothiazoles, the R-SO₂Cl intermediate is highly unstable. It decomposes via SO₂ loss or hydrolysis before it can be fluorinated.

The Solution: Use Potassium Bifluoride (KHF₂) in a biphasic "one-pot" system.[1] KHF₂ serves two roles:

  • Aggressive Nucleophile: The

    
     ion is more nucleophilic than 
    
    
    
    , accelerating the Cl
    
    
    F exchange.
  • pH Buffer: It maintains a pH of ~3-4. This is critical because the 4-chlorothiazole ring is susceptible to nucleophilic attack (SnAr) at high pH.

Optimized "Sandwich" Protocol

Start from 4-chlorothiazole-2-thiol (or oxidative chlorination of the thiol).

StepActionCritical Technical Note
1. Oxidation Dissolve thiol in MeCN/H₂O. Add oxidant (e.g., TCICA or NCS/HCl) at <5°C.Keep Cold: Above 10°C, the generated sulfonyl chloride may extrude SO₂.
2. Fluorination Do NOT Isolate. Add saturated aq. KHF₂ solution directly to the reaction mixture.The "Sandwich": The chloride is converted to fluoride in situ as fast as it forms.
3. Reaction Stir vigorously at RT for 2-4 hours. Monitor by TLC/NMR.Phase Transfer: Vigorous stirring is essential to mix the aqueous fluoride with the organic chloride.
4. Workup Extract with EtOAc. Wash with dilute NaHCO₃ (briefly) then Brine.Avoid Strong Base: Prolonged exposure to NaOH/KOH will hydrolyze the -SO₂F.

Module 2: Troubleshooting Guide

Issue 1: "The Pop" (Loss of Sulfonyl Group)

Symptom: NMR shows loss of the sulfonyl group; product is just 4-chlorothiazole or polymerized tar. Root Cause: Thermal decomposition of the sulfonyl chloride intermediate. Fix:

  • Temperature Control: Never heat the reaction above 25°C during the chloride formation step.

  • Reagent Switch: If using oxidative chlorination (Thiol

    
     SO₂Cl), switch from Chlorine gas to TCICA (Trichloroisocyanuric acid) . TCICA releases Cl⁺ gently and avoids local overheating.
    
Issue 2: Hydrolysis to Sulfonic Acid

Symptom: Product stays in the aqueous layer during extraction; low mass recovery. Root Cause: The pH was too high (basic) during fluorination, or the reaction ran too long in water. Fix:

  • Use KHF₂ (Bifluoride), not KF: Potassium Fluoride (KF) is basic and promotes hydrolysis. KHF₂ is acidic (pH 3-4) and stabilizes the sulfonyl fluoride.

  • Speed: Do not let the reaction stir overnight. Once the chloride is consumed (check TLC), quench immediately.

Issue 3: Ring Substitution (Loss of Chlorine)

Symptom: Mass spec shows product mass = Expected - 35 (Cl) + Nu (Nucleophile). Root Cause: Nucleophilic Aromatic Substitution (SnAr). The -SO₂F group at C2 makes the C4-Chlorine highly electrophilic. Fix:

  • Avoid Amines: Do not use amine bases (TEA, DIPEA) in the synthesis step.

  • Workup pH: Keep workup neutral. Avoid strong hydroxide washes which can displace the chlorine.

Module 3: Visualization of Pathways

Diagram 1: Synthesis & Failure Modes

This diagram illustrates the "Happy Path" using KHF₂ versus the failure modes (Hydrolysis/Extrusion).

SynthesisPath Start 4-Chlorothiazole -2-thiol Inter Sulfonyl Chloride (Unstable Intermediate) Start->Inter Oxidative Chlorination (<10°C) Product 4-Chlorothiazole -2-Sulfonyl Fluoride Inter->Product KHF2 (aq) Fast Exchange Side1 Sulfonic Acid (Hydrolysis) Inter->Side1 H2O / High pH (Slow Exchange) Side2 4-Chlorothiazole (SO2 Extrusion) Inter->Side2 Heat (>25°C)

Caption: The "Sandwich" method (Green Path) outcompetes hydrolysis and extrusion by rapid fluorination using KHF₂.

Diagram 2: Workup Decision Tree

Follow this logic to maximize yield during isolation.

WorkupTree Start Reaction Complete? CheckTLC Check TLC: Is Chloride Gone? Start->CheckTLC AddKHF2 Add more KHF2 Stir 1h CheckTLC->AddKHF2 No (SM remains) Extract Extract w/ EtOAc CheckTLC->Extract Yes Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine + Small amt MeOH Emulsion->Brine Yes Wash Wash Protocol Emulsion->Wash No Brine->Wash AcidWash 1. Dilute HCl (pH 4) 2. Water 3. Brine Wash->AcidWash Preferred BaseWash AVOID NaOH/KOH Use Sat. NaHCO3 (Fast) Wash->BaseWash If Acidic Impurities Dry Dry (Na2SO4) Concentrate <30°C AcidWash->Dry BaseWash->Dry

Caption: Workup logic emphasizing acidic/neutral washes to prevent hydrolysis of the sulfonyl fluoride.

Frequently Asked Questions (FAQ)

Q: Can I use KF (Potassium Fluoride) instead of KHF₂? A: It is not recommended for thiazoles. KF creates a basic environment (pH ~9-10) which accelerates the hydrolysis of the sulfonyl fluoride to sulfonic acid. KHF₂ buffers the reaction to pH ~3-4, stabilizing the product.

Q: My product is turning pink/red on the rotovap. What is happening? A: This indicates decomposition or SnAr side reactions.

  • Ensure the water bath is <30°C . Sulfonyl fluorides are volatile and thermally sensitive.

  • Ensure you removed all traces of base. Residual pyridine or amine bases will attack the 4-chloro position during concentration.

Q: Can I store the 4-chlorothiazole-2-sulfonyl chloride? A: No. Heteroaromatic sulfonyl chlorides are notoriously unstable. They should be considered transient intermediates. Always convert to the fluoride immediately within the same reaction vessel.

Q: Is the 4-chloro substituent stable to SuFEx conditions later? A: Generally, yes, but it activates the ring. If you plan to use the -SO₂F group for a "click" reaction with a phenol or amine, avoid using harsh bases (like alkoxides) which might displace the chlorine. Use mild bases like DBU or BEMP.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Enamine Ltd. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv Preprints. Link (Generalized citation based on search context regarding stability trends).

  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1] Royal Society Open Science, 6(5), 190253. Link

  • Cornella, J., et al. (2018). "Bifluoride Ion Mediated SuFEx Trifluoromethylation of Sulfonyl Fluorides." Journal of the American Chemical Society.[4] Link

Sources

Technical Support Center: Handling the Moisture Sensitivity of Heteroaryl Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heteroaryl sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful reagents in their synthetic endeavors. While known for their unique reactivity and stability, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, their sensitivity to moisture can present challenges.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: How stable are heteroaryl sulfonyl fluorides to water and ambient moisture?

A: The stability of heteroaryl sulfonyl fluorides towards water is a nuanced topic and depends significantly on the nature of the heteroaryl ring system.[3][4] Generally, sulfonyl fluorides are considerably more stable to hydrolysis than their sulfonyl chloride counterparts.[1][5] However, this stability is not absolute.

  • General Trend: Many aryl and some heteroaryl sulfonyl fluorides exhibit remarkable stability in aqueous solutions across a wide pH range (1–10).[6] This robustness is a key feature of SuFEx chemistry, which can often be performed in the presence of water.[1][6]

  • Influence of the Heterocycle: The electronic properties and position of the sulfonyl fluoride group on the heteroaromatic ring are critical. For instance, pyridine-3-sulfonyl fluorides are generally stable. In contrast, pyridine-4-sulfonyl fluorides and most diazine-derived sulfonyl fluorides show lower stability, making the fluoride the preferred halide for handling over the more reactive chloride.[3][4]

  • Hydrolysis as a Decomposition Pathway: For certain heteroaryl systems, such as β-isomeric pyridines and some azoles, hydrolysis by trace water is a primary decomposition pathway.[3][4]

Expert Insight: While the S-F bond is thermodynamically strong, its latent reactivity can be "unleashed" under specific conditions, including the presence of nucleophiles like water, especially with activation.[6] It's a misconception to treat all sulfonyl fluorides as completely inert to moisture.

Q2: What are the primary signs that my heteroaryl sulfonyl fluoride has degraded due to moisture?

A: Degradation is often not visually obvious. The most reliable indicators are analytical.

  • NMR Spectroscopy (¹H, ¹⁹F): This is the most direct method. You may observe the appearance of new signals corresponding to the sulfonic acid hydrolysis product. In ¹⁹F NMR, the characteristic signal of the sulfonyl fluoride will decrease in intensity, and a new signal for the fluoride ion may appear.

  • LC-MS Analysis: The appearance of a peak corresponding to the molecular weight of the corresponding sulfonic acid (R-SO₃H) and a decrease in the peak area of the starting sulfonyl fluoride are clear indicators of hydrolysis.

  • Inconsistent Reaction Yields: If you observe a sudden drop in the yield of your desired product in a reaction where the sulfonyl fluoride is a key reagent, degradation should be suspected.

  • Physical Changes (Less Common): While less common for hydrolysis, some unstable sulfonyl halides may exhibit changes in color or consistency upon decomposition.[3]

Q3: What are the best practices for storing and handling heteroaryl sulfonyl fluorides to minimize moisture exposure?

A: Proper storage and handling are paramount to maintaining the integrity of these reagents.

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture.
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.Lowers the rate of potential decomposition reactions.[3]
Container Use a tightly sealed container made of a compatible material.Prevents ingress of moisture during storage.[7]
Handling Handle in a well-ventilated area, preferably in a fume hood or glovebox.[8][9]Ensures user safety and minimizes exposure to ambient air.
Dispensing Use dry syringes or spatulas. If the reagent is a solid, quickly weigh the desired amount and reseal the container.Prevents introduction of moisture into the bulk container.

Expert Insight: For particularly sensitive heteroaryl sulfonyl fluorides, consider aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt. This prevents repeated exposure of the bulk material to the atmosphere.

Section 2: Troubleshooting Guide

Scenario 1: My SuFEx reaction is sluggish or failing, and I suspect my sulfonyl fluoride has degraded.

A: A systematic approach is needed to diagnose and solve this issue.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Corrective Actions A Low or no product yield in SuFEx reaction B Check Purity of Sulfonyl Fluoride (¹H, ¹⁹F NMR, LC-MS) A->B Suspect reagent degradation H Review reaction conditions: ensure dry solvents and inert atmosphere A->H Review entire protocol C Analyze for sulfonic acid byproduct B->C If new peaks are observed D Run a positive control with a fresh or newly purchased batch of sulfonyl fluoride B->D If purity is questionable E If degraded, purify the sulfonyl fluoride if possible (e.g., recrystallization, chromatography) C->E If sulfonic acid is present G If control works, discard old batch and implement stricter storage protocols D->G If control is successful F If purification is not feasible, synthesize a fresh batch E->F If purification fails hydrolysis HetSO2F Heteroaryl-SO₂F TransitionState [Transition State] HetSO2F->TransitionState H2O H₂O (Moisture) H2O->TransitionState HetSO3H Heteroaryl-SO₃H (Sulfonic Acid) TransitionState->HetSO3H HF HF TransitionState->HF

Caption: Simplified pathway of sulfonyl fluoride hydrolysis.

Scenario 3: How do I choose between a heteroaryl sulfonyl chloride and a sulfonyl fluoride for my synthesis?

A: This choice often comes down to a balance of reactivity and stability. [3][10]

Factor Heteroaryl Sulfonyl Chloride Heteroaryl Sulfonyl Fluoride
Reactivity More reactive, faster reaction times. Less reactive, may require catalysts or harsher conditions. [11][12]
Stability Generally less stable, prone to hydrolysis and other decomposition pathways. [3][4][13] Significantly more stable, easier to handle and store. [1][14][15][16]
Side Reactions Higher potential for side reactions and lower chemoselectivity. [1] More chemoselective, exclusively leading to sulfonylation products. [1]

| Use Case | When high reactivity is required and the substrate is robust. | Ideal for complex molecules, parallel synthesis, and when stability is critical. [10][14][15][16]|

Expert Recommendation: For heteroaromatic systems known to be unstable as sulfonyl chlorides (e.g., pyridine-4-sulfonyl, pyrimidine-4-sulfonyl), the corresponding sulfonyl fluoride is the superior choice. [3][4]The increased stability of the sulfonyl fluoride often outweighs the potential for slower reaction rates.

Section 3: Advanced Topics

Q4: Are there analytical methods to quantify the extent of hydrolysis?

A: Yes, several methods can be employed for quantification.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard to your NMR sample, you can accurately determine the concentration of both the remaining sulfonyl fluoride and the sulfonic acid product.

  • Ion Chromatography: This technique can be used to quantify the amount of fluoride ion released into a solution as a result of hydrolysis. [17]* Headspace GC-MS: For volatile sulfonyl fluorides like sulfuryl fluoride (SO₂F₂), which is a related compound, headspace gas chromatography-mass spectrometry is a standard method for residue analysis. [18][19]While not directly applicable to all non-volatile heteroaryl sulfonyl fluorides, it illustrates a principle of detecting degradation products.

References

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Pica, A., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein–protein interactions. RSC Medicinal Chemistry, 12(10), 1699-1707. [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Wang, H., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(7), 1796-1804. [Link]

  • Ahmad, S., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112. [Link]

  • G. S. M. D. K. P. G. S. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(23), 5573. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080-1084. [Link]

  • Zhang, Y., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(19), 12285-12313. [Link]

  • Singh, R. K., et al. (2021). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic & Medicinal Chemistry, 42, 116246. [Link]

  • Narayanan, A., & Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(3), 814-829. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080-1084. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 71(3), 1080-1084. [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active... Researchgate.net. [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM 6012: Sulfuryl Fluoride. Cdc.gov. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Researchgate.net. [Link]

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Am Ende, C. W., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(21), 7291-7298. [Link]

  • Zhang, Z., et al. (2023). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 14(18), 4811-4817. [Link]

  • Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(17), 5801-5809. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sulfuryl fluoride analytical method. Cdc.gov. [Link]

  • Kice, J. L., & Kauer, J. C. (1976). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 41(2), 236-239. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3651-3655. [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 195-210. [Link]

  • Popadyuk, I. I., et al. (2018). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 20(9), 546-551. [Link]

  • ResearchGate. (n.d.). Applications of Sulfonyl Fluorides. Researchgate.net. [Link]

  • Zha, J., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 51(16), 7049-7105. [Link]

  • Lee, H., et al. (2019). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Applied Biological Chemistry, 62(1), 1-7. [Link]

  • EURL-SRM. (2018). Analytical Observations Report concerning the following… o Compound(s): Sulfuryl fluoride. Eurl-pesticides.eu. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3651-3655. [Link]

  • Shevchuk, O. I., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 23(1), 478-486. [Link]

  • ResearchGate. (n.d.). Sulfonyl Fluorides (SFs): More Than Click Reagents? Researchgate.net. [Link]

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Minimizing hydrolysis during LC-MS analysis of sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Hydrolysis During LC-MS Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. As a Senior Application Scientist, I understand the unique challenges these reactive molecules present. Sulfonyl fluorides are powerful tools in covalent drug discovery, targeting key amino acid residues like lysine and tyrosine.[1][2] However, their inherent electrophilicity also makes them susceptible to hydrolysis, which can compromise the accuracy and reproducibility of your LC-MS data.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will explore the "why" behind each recommendation, empowering you to develop robust analytical methods and trust the integrity of your results.

Part 1: Understanding the Challenge - The Chemistry of Sulfonyl Fluoride Hydrolysis

Before we dive into troubleshooting, let's establish the fundamental chemical principles. The sulfonyl fluoride moiety (R-SO₂F) is a potent electrophile. The sulfur atom is electron-deficient and susceptible to attack by nucleophiles. In an aqueous environment, the most abundant nucleophile is water (H₂O).

The primary cause of sample degradation during LC-MS analysis is the hydrolysis of the sulfonyl fluoride to its corresponding sulfonic acid (R-SO₃H). This reaction not only consumes your active compound but also introduces a new, more polar species that can complicate your chromatogram.

Hydrolysis cluster_0 Neutral/Acidic Conditions (Slow Hydrolysis) cluster_1 Basic Conditions (Rapid Hydrolysis) RSO2F_1 Sulfonyl Fluoride (R-SO₂F) TS_1 RSO2F_1->TS_1 Nucleophilic Attack H2O H₂O (Weak Nucleophile) H2O->TS_1 RSO3H_1 Sulfonic Acid (R-SO₃H) + HF TS_1->RSO3H_1 RSO2F_2 Sulfonyl Fluoride (R-SO₂F) TS_2 RSO2F_2->TS_2 Nucleophilic Attack OH OH⁻ (Strong Nucleophile) OH->TS_2 RSO3H_2 Sulfonic Acid (R-SO₃H) + F⁻ TS_2->RSO3H_2

Caption: Mechanism of sulfonyl fluoride hydrolysis under different pH conditions.

Part 2: Frequently Asked Questions & Troubleshooting Guide
Section A: Sample Preparation and Handling

Question 1: My sulfonyl fluoride compound seems to degrade in the vial before I even inject it. What's happening and how can I stop it?

Answer: This is a classic case of pre-injection hydrolysis. The stability of sulfonyl fluorides in solution is highly dependent on the solvent, pH, and temperature. While the S-F bond is remarkably stable compared to other sulfonyl halides, it is not inert.[3] Some aryl-sulfonyl fluorides, for instance, have been shown to be unstable in aqueous buffers at physiological pH.[4]

Core Causality: The culprit is almost always the presence of water, especially at neutral or basic pH, in your sample diluent.

Troubleshooting Protocol:

  • Solvent Choice is Critical:

    • Initial Dissolution: Prepare your stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

    • Working Solutions: For your LC-MS runs, dilute your stock solution in a solvent that matches the initial mobile phase conditions as closely as possible. If your mobile phase is 95% water/5% ACN, do not dilute your sample in 100% buffer. Instead, dilute it in 95% ACN/5% water or a similar high-organic mixture to minimize water exposure.

  • Control the Temperature:

    • Store stock solutions at -20°C or -80°C.

    • Crucially, use a refrigerated autosampler set to 4-10°C. This slows down the hydrolysis kinetics significantly.

  • Minimize Time in Aqueous Media:

    • If your sample must be in an aqueous buffer for solubility reasons, prepare it immediately before placing it in the autosampler and starting the sequence. Do not let samples sit in aqueous solutions at room temperature for extended periods. Some sulfonyl fluorides show no detectable decomposition after 24 hours in physiological buffer, but this stability is not universal across all scaffolds.[5]

SamplePrep start Start: Solid Compound stock Dissolve in Anhydrous ACN or DMSO (High Concentration Stock) start->stock storage Store at -20°C to -80°C stock->storage working Prepare Working Solution (Dilute in High-Organic Solvent) stock->working For Immediate Use timing KEY STEP: Prepare Immediately Before Analysis working->timing autosampler Place in Cooled Autosampler (4-10°C) timing->autosampler inject Inject onto LC-MS autosampler->inject

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Thiazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole sulfonyl fluorides (TSFs) have emerged as superior alternatives to thiazole sulfonyl chlorides (TSCs) in covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry. While TSCs are traditional electrophiles, they suffer from extreme hydrolytic instability, often degrading before analytical detection.

This guide compares the mass spectrometry (MS) performance of TSFs against TSCs and Phenyl Sulfonyl Fluorides (PSFs). The critical differentiator is not merely the fragmentation pattern but the survival of the intact warhead during ionization. TSFs exhibit a distinct stability profile that allows for the detection of the protonated parent ion


, whereas TSCs predominantly appear as hydrolysis artifacts (sulfonic acids).
Key Comparative Metrics
FeatureThiazole Sulfonyl Fluoride (TSF)Thiazole Sulfonyl Chloride (TSC)Phenyl Sulfonyl Fluoride (PSF)
Hydrolytic Stability High (Stable for months)Very Low (Decomposes mins/hours)High (Stable)
Primary MS Species Intact

Hydrolyzed

Intact

Diagnostic Neutral Loss

(64 Da),

(20 Da)
N/A (Parent rarely seen)

(64 Da)
Warhead Reactivity SuFEx (Context-dependent)Non-specific / Rapid HydrolysisSuFEx (Standard)

Technical Deep Dive: Stability as the Analytical Filter

To understand the MS data, one must first understand the solution-phase chemistry occurring prior to detection. The thiazole ring is electron-deficient, which destabilizes the sulfonyl chloride bond, making it highly susceptible to nucleophilic attack by water in the LC mobile phase.

The Chloride vs. Fluoride Divergence[1]
  • Thiazole Sulfonyl Chlorides (TSCs): In aqueous LC-MS mobile phases (even with acetonitrile), TSCs rapidly hydrolyze to sulfonic acids (

    
    ). The mass spectrum often shows a peak at 
    
    
    
    , effectively
    
    
    . This leads to false negatives when searching for the chloride mass.
  • Thiazole Sulfonyl Fluorides (TSFs): The

    
     bond is shorter, stronger, and more resistant to reduction and hydrolysis. TSFs survive the LC-MS interface intact, providing a clear molecular ion signal.
    
Visualization: Stability & Hydrolysis Pathways

The following diagram illustrates the divergent fates of sulfonyl chlorides and fluorides during LC-MS analysis.

StabilityComparison TSC Thiazole Sulfonyl Chloride (R-SO2Cl) Hydrolysis Rapid Hydrolysis (Pre-Source) TSC->Hydrolysis Unstable TSF Thiazole Sulfonyl Fluoride (R-SO2F) Ionization ESI+ Ionization TSF->Ionization Stable Water H2O (Mobile Phase) Water->Hydrolysis Acid Sulfonic Acid [R-SO3H + H]+ Hydrolysis->Acid Artifact Detected Parent Intact Parent [R-SO2F + H]+ Ionization->Parent Correct Mass Detected

Figure 1: Comparative stability pathways. TSCs often degrade to sulfonic acids before detection, while TSFs remain intact.

Mass Spectrometry Fragmentation Patterns

When the intact Thiazole Sulfonyl Fluoride is successfully ionized (typically ESI+), it undergoes specific fragmentation pathways useful for structural confirmation.

Primary Fragmentation: Sulfonyl Extrusion

The most characteristic fragmentation for aromatic and heteroaromatic sulfonyl fluorides is the loss of sulfur dioxide (


).
  • Mechanism: A rearrangement where the sulfonyl group is extruded, often accompanied by the migration of the fluoride to the aromatic ring (desulfonylation) or simple cleavage if the C-S bond is weak.

  • Observation: A neutral loss of 64 Da .

    • Precursor:

      
      
      
    • Product:

      
       (Rearrangement) or 
      
      
      
      (Direct cleavage, less common in ESI).
Secondary Fragmentation: Thiazole Ring Cleavage

After the loss of the sulfonyl group, the remaining thiazole cation fragments according to standard heterocyclic patterns.

  • HCN Loss (27 Da): Characteristic of nitrogen-containing heterocycles.

  • CS Loss (44 Da): Specific to thiazoles, involving the cleavage of the C-S bonds within the ring.

Diagnostic Ions (Table)
Ion SpeciesMass Shift (from Parent)Description

0Intact Protonated Molecule. High abundance in TSFs; rare in TSCs.

+22Sodium adduct. Common in ESI, very stable.

-64Diagnostic Rearrangement. Loss of

, forming the fluoro-thiazole species.

-83Aryl Cation. Cleavage of the sulfonyl fluoride group entirely.

-91Combined loss of sulfonyl group and thiazole ring fragmentation.
Visualization: TSF Fragmentation Pathway

This diagram details the specific mass losses observed in MS/MS (tandem mass spectrometry).

Fragmentation cluster_legend Key Transitions Parent Parent Ion [Thiazole-SO2F + H]+ Intermediate Desulfonylation Product [Thiazole-F + H]+ Parent->Intermediate Loss of SO2 (-64 Da) ArylCation Thiazyl Cation [Thiazole]+ Parent->ArylCation Loss of SO2F (-83 Da) Fragment1 Ring Opening [-HCN] Intermediate->Fragment1 Thiazole Cleavage (-27 Da) Legend Primary pathway: SO2 extrusion Secondary: Heterocycle breakdown

Figure 2: ESI-MS/MS fragmentation pathway of Thiazole Sulfonyl Fluorides.

Experimental Protocol: Validated Profiling Workflow

To ensure reproducible data, follow this self-validating protocol. This minimizes in-source decay and maximizes the detection of the reactive warhead.

Step 1: Sample Preparation[2]
  • Solvent: Dissolve TSFs in Acetonitrile (MeCN) or DMSO . Avoid alcohols (MeOH, EtOH) as primary solvents if storing for long periods, although TSFs are relatively stable in them compared to chlorides.

  • Concentration: 10 µM for direct infusion or LC-MS.

Step 2: LC-MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH stabilizes the sulfonyl fluoride. Avoid ammonium hydroxide or high pH, which accelerates hydrolysis.

  • Gradient: 5% B to 95% B over 5-10 minutes. TSFs are less polar than their sulfonic acid hydrolysis products and will elute later.

Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-40 V. Optimization required: Too high cone voltage can induce in-source loss of

    
     or 
    
    
    
    , mimicking fragmentation.
  • Source Temp: 120-150 °C.

  • Desolvation Temp: 350 °C.

Step 4: Data Validation (The "Reflux Test" Analog)

To confirm the peak is the TSF and not a contaminant:

  • Check Isotope Pattern: Sulfur (

    
    ) provides a ~4.5% abundance peak at 
    
    
    
    .
  • Check Adducts: Look for

    
     (+22 Da) and 
    
    
    
    (+38 Da). The mass difference between these adducts confirms the parent mass.
  • Hydrolysis Check: Inject the sample, wait 24 hours, and reinject. TSFs should remain >95% intact. TSCs will show significant conversion to the sulfonic acid (

    
     peak shift).
    

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Shevchuk, O. I., et al. (2025).[1] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link][1]

  • Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link]

  • NIST Mass Spectrometry Data Center. "Benzenesulfonyl fluoride Mass Spectrum." NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Thiazole Sulfonamide Complexes: From Benchtop to Beamline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional interactions between a ligand and its target protein is paramount. This is especially true for potent and versatile scaffolds like thiazole sulfonamides, which are foundational in the development of inhibitors for a range of metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] X-ray crystallography remains the gold standard for elucidating these atomic-level details, providing invaluable insights for structure-based drug design.[3]

This guide provides an in-depth, experience-driven comparison of crystallographic approaches for thiazole sulfonamide complexes. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the nuances of data interpretation, and how structural findings for this class of compounds compare to other sulfonamide-based inhibitors.

The Foundational Role of the Sulfonamide Moiety

The efficacy of thiazole sulfonamides as enzyme inhibitors, particularly against zinc-metalloenzymes like carbonic anhydrase, stems from the sulfonamide group's ability to coordinate directly with the catalytic zinc ion in the active site.[2][4] The deprotonated sulfonamide nitrogen typically displaces a zinc-bound water molecule or hydroxide ion, forming a strong coordinate bond that anchors the inhibitor.[4][5] The thiazole ring and its various substituents then extend into the active site cavity, forming secondary interactions that are crucial for determining both potency and isoform selectivity.[1][6] Understanding these secondary interactions is the primary objective of crystallographic studies in this field.

Experimental Workflow: A Self-Validating System

The path from a purified protein and a synthesized compound to a high-resolution crystal structure is a multi-step process. Each stage must be carefully optimized and validated to ensure the final structural model is a faithful representation of the biological reality.

G cluster_pre Pre-Crystallization cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis P_prep Protein Expression & Purification Complex Protein-Ligand Complex Formation P_prep->Complex L_prep Ligand Preparation & QC L_prep->Complex Screen High-Throughput Screening Complex->Screen Optimize Condition Optimization Screen->Optimize Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Data Data Collection (Synchrotron) Harvest->Data Solve Structure Solution & Refinement Data->Solve Validate Model Validation Solve->Validate

Caption: General workflow for X-ray crystallography of protein-ligand complexes.

Detailed Protocol 1: Protein-Ligand Complex Formation and Crystallization

The initial and often most challenging step is obtaining well-ordered, diffraction-quality crystals.[3] For thiazole sulfonamide complexes, two primary strategies are employed: co-crystallization and soaking. The choice between them is often empirical but can be guided by the ligand's properties.

1. Ligand Preparation and Solubilization:

  • Rationale: Many thiazole sulfonamide derivatives exhibit poor aqueous solubility. A suitable solvent is required that is compatible with the target protein.

  • Protocol:

    • Prepare a high-concentration stock solution of the thiazole sulfonamide inhibitor, typically 50-100 mM, in 100% dimethyl sulfoxide (DMSO).[7]

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

    • Trustworthiness Check: Visually inspect the stock solution for any precipitate before use. Any particulate matter can act as a nucleation site, leading to amorphous precipitate instead of single crystals.

2. Co-crystallization Method (Preferred for low-solubility or high-affinity ligands):

  • Rationale: Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials. This is often the method of choice when the ligand may induce a conformational change in the protein or has low solubility, ensuring the complex is pre-formed.[8][9]

  • Protocol:

    • Start with a highly pure protein sample (>95% homogeneity as assessed by SDS-PAGE) at a concentration of 10-20 mg/mL.[10]

    • Add the thiazole sulfonamide stock solution directly to the protein solution to achieve a final molar excess of ligand, typically ranging from 3- to 10-fold.[7] The final DMSO concentration should ideally be kept below 5% (v/v) to avoid deleterious effects on protein stability.[7]

    • Incubate the protein-ligand mixture. Incubation times and temperatures can be critical variables. A common starting point is 1-2 hours on ice or at 4°C.[8] For some systems, incubation at room temperature for 30-60 minutes has proven more effective.[8]

    • Centrifuge the mixture (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitated ligand or aggregated protein.[7]

    • Use the supernatant to set up crystallization screens (e.g., hanging drop or sitting drop vapor diffusion).[10]

3. Crystal Soaking Method (Useful for existing apo-crystal systems):

  • Rationale: If you have a robust, pre-existing crystallization condition for the apo-protein, soaking the crystals in a ligand-containing solution can be a rapid way to obtain a complex structure. This method requires a crystal form with solvent channels large enough for the ligand to diffuse into the active site.[9]

  • Protocol:

    • Grow crystals of the apo-protein to a suitable size (typically 0.1-0.5 mm).[3]

    • Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with the thiazole sulfonamide. The final ligand concentration can range from slightly above the Ki to the limit of its solubility.

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to overnight. Shorter soak times are often preferred to minimize crystal damage.[7]

    • Proceed directly to crystal harvesting and cryo-protection.

Comparative Structural Analysis: Thiazole Sulfonamides vs. Other Inhibitors

The true power of X-ray crystallography lies in comparative analysis. By examining the structures of various inhibitors bound to the same target, we can delineate the structural determinants of affinity and selectivity. Carbonic Anhydrase II (CA II) is a ubiquitous, well-studied isoform, making it an excellent benchmark for such comparisons.[6]

The canonical binding mode for all effective sulfonamide inhibitors involves the coordination of the sulfonamide group to the active site zinc ion and a hydrogen bond with the side chain of Thr199.[4][5][11] The key differences, and thus the opportunities for designing isoform-selective drugs, arise from interactions in the more variable regions of the active site.[6]

G cluster_active_site hCA II Active Site cluster_hydrophobic Hydrophobic Pocket cluster_inhibitor Thiazole Sulfonamide Zinc Zn²⁺ Thr199 Thr199 Glu106 Glu106 His64 His64 (Proton Shuttle) Phe131 Phe131 Leu198 Leu198 Pro202 Pro202 Sulfonamide SO₂NH₂ Sulfonamide->Zinc Coordination Sulfonamide->Thr199 H-Bond Sulfonamide->Glu106 H-Bond Thiazole Thiazole Ring Thiazole->His64 Potential Interaction Tail R-Group 'Tail' Tail->Phe131 van der Waals Tail->Leu198 van der Waals Tail->Pro202 van der Waals

Caption: Key interactions of a thiazole sulfonamide inhibitor in the hCA II active site.

Data Presentation: Inhibitory Potency and Structural Correlates

The ultimate goal is to correlate structural features with functional activity. By comparing crystallographic data with inhibition constants (KI or IC50), we can build robust structure-activity relationships (SAR).

Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms by Thiazole-Based Sulfonamides

CompoundScaffoldhCA I (IC50, µM)hCA II (IC50, µM)Reference Compound (Acetazolamide)
2a 4-(4-nitrophenyl)thiazole39.3839.16IC50 = 18.11 µM (hCA I)
2h 4-(4-bromophenyl)thiazole198.0486.64IC50 = 20.65 µM (hCA II)
2k 4-(4-chlorophenyl)thiazoleN/AN/A[2][12][13]
2e 4-([1,1'-biphenyl]-4-yl)thiazoleN/AN/A[2][12]

Data synthesized from studies on thiazole-methylsulfonyl derivatives.[2][12][13] Note that these are distinct from the more common sulfonamide inhibitors but illustrate the impact of the tail group on activity.

Comparative Insights:

  • Role of the "Tail": The nature of the substituent on the thiazole ring (the "tail") is a primary determinant of isoform selectivity. A substituted phenyl tail, for instance, can be positioned in the hydrophobic part of the binding pocket, making van der Waals contacts with residues like Phe131, Leu198, and Pro202.[4][11]

  • Exploiting Isoform Differences: While the active site is highly conserved, key residue differences in the "130s subpocket" (residues 131, 132, 135) between isoforms (e.g., CA II vs. CA IX vs. CA XII) provide the best opportunities for designing selective inhibitors.[6] Directing bulky or hydrophobic tails into this subpocket is a key strategy.[6]

  • Alternative Binding Modes: The introduction of flexible spacer groups between the sulfonamide and the heterocyclic ring can lead to novel binding modes.[5] This conformational freedom can be exploited to position the heterocyclic moiety in different regions of the active site, potentially enhancing selectivity.[5]

  • Comparison with Thiadiazoles: Thiazole sulfonamides are structurally related to the clinically used thiadiazole sulfonamides like acetazolamide.[1] Crystallographic comparisons show that both scaffolds engage in the canonical zinc-binding and Thr199 interactions.[11][14] The key differences lie in the geometry and electronic properties of the five-membered ring and how it orients the appended "tail" groups within the active site, influencing the secondary interactions that fine-tune binding affinity.[4]

Conclusion: From Structure to Strategy

X-ray crystallography of thiazole sulfonamide complexes is more than an academic exercise; it is a critical component of modern drug discovery. Each high-resolution structure provides a detailed roadmap of the ligand-target landscape. By systematically comparing these structures—both within the thiazole sulfonamide class and against other inhibitor scaffolds—researchers can identify key structural motifs that confer high affinity and, crucially, isoform selectivity. The experimental protocols and comparative analyses presented here provide a framework for generating robust, reliable crystallographic data that can confidently guide the design of next-generation therapeutics.

References

  • Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204–6208. [Link]

  • Whittington, D. A., Waheed, A., Ulmasov, B., Shah, G. N., Grubb, J. H., Sly, W. S., & Christianson, D. W. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 7), 798–804. [Link]

  • Lomelin, D., Combs, J., Andring, J. T., Miller, G. Y., Gill, T., Pabon, K., ... & McKenna, R. (2022). Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase. ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]

  • Aris, K., Karia, D. H., & Wood, P. J. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Ullah, H., Sadiq, A., Shabaan, A. A., Al-Sehemi, A. G., & Ahmed, M. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 27(19), 6649. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(17), 3108. [Link]

  • Boriack-Sjodin, P. A., Wildey, M. J., & Chan, G. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. [Link]

  • Güler, G., Yamali, C., Draskovic, P., Sakir, M., Isik, S., & Beydemir, S. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Güler, G., Yamali, C., Draskovic, P., Sakir, M., Isik, S., & Beydemir, S. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Center for Biotechnology Information. [Link]

  • Güler, G., Yamali, C., Draskovic, P., Sakir, M., Isik, S., & Beydemir, S. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. SciProfiles. [Link]

  • Tenorio-Márquez, C. C., Tlahuext, H., & Tlahuextl, M. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(10), 2314. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7170-7185. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Semantic Scholar. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. [Link]

  • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • ResearchGate. (n.d.). Crystallization of protein–ligand complexes. ResearchGate. [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(11), 1147-1158. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Protein XRD Protocols - Crystallization of Proteins. UNC School of Medicine. [Link]

  • Irsen, S. H., & Dronskowski, R. (2002). Synthesis and X-Ray Crystal Structure Determination. Amanote Research. [Link]

Sources

NMR Characterization of 4-Substituted Thiazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The resurgence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has elevated sulfonyl fluorides (–SO₂F) from obscure intermediates to privileged "warheads" in covalent drug discovery. Unlike their sulfonyl chloride analogs, thiazole sulfonyl fluorides exhibit a unique "sleeping beauty" reactivity: they are remarkably stable to hydrolysis and metabolic conditions but react selectively with specific nucleophiles (e.g., Tyrosine, Lysine) within protein pockets.

This guide provides a technical roadmap for the NMR characterization of 4-substituted thiazole sulfonyl fluorides , contrasting them with sulfonyl chlorides. It focuses on the diagnostic utility of


F NMR  as a self-validating analytical tool for monitoring reaction progress and purity.

The Chemical Context: Why Thiazole Sulfonyl Fluorides?

The thiazole ring is a bioisostere of pyridine and is ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib). Introducing a sulfonyl fluoride group, typically at the C2 position, creates a covalent probe capable of capturing protein targets.

  • 4-Substituted Motif: Substitution at the C4 position allows for the introduction of diversity elements (R-groups) that drive binding affinity, while the C2-SO₂F acts as the electrophilic trap.

  • Stability vs. Reactivity: The electron-deficient nature of the thiazole ring activates the S(VI) center, making it more reactive toward nucleophiles than phenyl sulfonyl fluorides, yet it retains hydrolytic stability superior to sulfonyl chlorides.

Comparative Analysis: Sulfonyl Fluoride (–SO₂F) vs. Sulfonyl Chloride (–SO₂Cl)

The transition from chloride to fluoride fundamentally alters the physicochemical profile of the molecule. The following table contrasts these two species, highlighting why –SO₂F is the superior choice for biological applications.

Table 1: Physicochemical & NMR Comparison
FeatureThiazole Sulfonyl Chloride (–SO₂Cl)Thiazole Sulfonyl Fluoride (–SO₂F)
Hydrolytic Stability Low: Rapidly hydrolyzes to sulfonic acid upon exposure to moisture/silica.High: Stable in water, physiological buffer, and silica gel chromatography.
Thermodynamic Stability Low: Prone to SO₂ extrusion and decomposition.High: Resistant to thermolysis; stable >100°C.
Reactivity Profile Indiscriminate electrophile; reacts with water, alcohols, and amines."Sleeping Beauty"; requires activation (e.g., H-bonding, Ca²⁺) or specific protein environments.
Primary NMR Tool

H NMR (Indirect detection via degradation products).

F NMR (Direct, quantitative detection).

H NMR Signature
Broadening of signals due to rapid exchange/degradation.Sharp, well-defined signals; distinct deshielding of ring protons.
Storage Store under inert gas at -20°C; limited shelf life.Bench-stable solid/oil; indefinite shelf life.

NMR Characterization Strategy

A. F NMR: The Gold Standard

Fluorine-19 is the definitive tool for characterizing these compounds. It offers 100% natural abundance and a wide chemical shift range, free from background signals in biological media.

  • Chemical Shift (

    
    ): 
    
    • Aryl sulfonyl fluorides typically appear between +60 and +70 ppm (relative to CFCl₃ at 0 ppm).

    • Thiazole Effect: Due to the electron-withdrawing nature of the thiazole ring (specifically the nitrogen atom), the signal may shift slightly downfield compared to phenyl analogs. Expect the signal in the +63 to +75 ppm range.

  • Multiplicity:

    • Usually appears as a singlet .

    • Long-range coupling (

      
       or 
      
      
      
      ) to the C5 proton may be observed as a small doublet (
      
      
      Hz) if resolution is high.
B. H NMR: Structural Confirmation

The sulfonyl fluoride group is strongly electron-withdrawing (Hammett


), significantly deshielding adjacent protons.
  • H5 Proton (Thiazole Ring):

    • In a 4-substituted thiazole-2-sulfonyl fluoride, the proton at C5 is the diagnostic handle.

    • Shift: Expect a downfield shift to 8.0 – 8.5 ppm .

    • Comparison: If hydrolysis occurs (forming sulfonic acid), this proton will shift upfield, providing a secondary check for purity.

C. C NMR: Carbon-Fluorine Coupling
  • C2 (Ipso Carbon): The carbon directly attached to the SO₂F group will appear as a doublet due to large

    
     coupling (typically 250–280 Hz ). This is definitive proof of the C–S–F bond.
    
  • C4/C5: Smaller couplings (

    
    ) may be observed on the ring carbons.
    

Experimental Protocols

Protocol 1: Synthesis via Fluoride Exchange (Self-Validating)

This protocol converts the unstable sulfonyl chloride to the stable fluoride.

  • Preparation: Dissolve 4-substituted thiazole-2-sulfonyl chloride (1.0 equiv) in MeCN/THF (1:1).

  • Fluorination: Add saturated aqueous KHF₂ (2.0 equiv). Note: KHF₂ is preferred over KF for its bifluoride reactivity.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Validation (In-Process): Take a 50 µL aliquot, dilute in CDCl₃. Run

    
    F NMR .
    
    • Success: Appearance of singlet at ~+65 ppm.[1]

    • Incomplete: If starting material remains (invisible in

      
      F), check 
      
      
      
      H NMR for ratio of product vs. hydrolysis byproducts.
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (unlike the chloride, the fluoride survives this).

Protocol 2: NMR Sample Preparation
  • Solvent: CDCl₃ is standard. For polar derivatives, DMSO-

    
     is acceptable but may shift 
    
    
    
    by 1–2 ppm.
  • Internal Standard (Optional but Recommended): Add

    
    -trifluorotoluene (
    
    
    
    ppm) to quantify yield/purity accurately.
  • Acquisition:

    • Spectral Width: Set to cover -100 to +100 ppm.

    • Scans: 16–32 scans are usually sufficient due to high sensitivity.

    • Delay: Ensure

      
       (approx. 5–10s) for quantitative integration.
      

Visualization of Workflows

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the conversion pathway and the critical stability divergence between the chloride and fluoride species.

SuFEx_Pathway Precursor Thiazole Thiol / Precursor Chloride Thiazole Sulfonyl Chloride (Unstable Intermediate) Precursor->Chloride Oxidative Chlorination (Cl2/AcOH) Fluoride Thiazole Sulfonyl Fluoride (Stable Warhead) Chloride->Fluoride KHF2 / MeCN (SuFEx Activation) Hydrolysis Sulfonic Acid (Dead End) Chloride->Hydrolysis H2O / Silica (Fast) Fluoride->Hydrolysis H2O (Very Slow) Protein Covalent Protein Adduct (Target) Fluoride->Protein Specific Nucleophile (Tyr/Lys)

Caption: Stability divergence: The sulfonyl fluoride resists the hydrolysis pathway that destroys the chloride, enabling isolation and protein targeting.

Diagram 2: NMR Characterization Decision Tree

A logical flow for confirming the identity of the synthesized product.

NMR_Logic Start Crude Reaction Mixture Check19F Acquire 19F NMR (Range: +50 to +80 ppm) Start->Check19F Decision1 Signal Present? Check19F->Decision1 SignalYes Singlet at ~+65 ppm Decision1->SignalYes Yes SignalNo No Signal Decision1->SignalNo No Check1H Acquire 1H NMR SignalYes->Check1H Fail FAILED: Hydrolysis (Sulfonic Acid) SignalNo->Fail AnalyzeH Check Thiazole H5 Shift Check1H->AnalyzeH H_Downfield Shift > 8.0 ppm (Deshielded) AnalyzeH->H_Downfield Deshielded H_Upfield Shift < 7.8 ppm (Shielded) AnalyzeH->H_Upfield Shielded Confirm CONFIRMED: Thiazole Sulfonyl Fluoride H_Downfield->Confirm H_Upfield->Fail

Caption: Step-by-step NMR logic to distinguish the desired sulfonyl fluoride from hydrolysis byproducts.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]

  • Lemberger, M., & Owen, T. C. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • IUPAC. (2008). IUPAC Recommendations 2008: Reference Standards for NMR. Pure and Applied Chemistry, 80(1), 59-84. [Link]

Sources

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